molecular formula C12H24Cl2N2 B1440391 3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1185301-89-6

3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1440391
CAS No.: 1185301-89-6
M. Wt: 267.24 g/mol
InChI Key: SPEDBWAKOJNQEC-UHFFFAOYSA-N
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Description

3-(1-Piperidinyl)-8-azabicyclo[321]octane dihydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ It is a bicyclic structure that includes both piperidine and azabicyclo moieties

Scientific Research Applications

3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, “8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride”, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable bicyclic precursor under controlled conditions. For example, the reaction of piperidine with a bicyclic ketone in the presence of a reducing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced bicyclic compounds. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in therapeutic applications or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic structure that combines piperidine and azabicyclo moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-piperidin-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2.2ClH/c1-2-6-14(7-3-1)12-8-10-4-5-11(9-12)13-10;;/h10-13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEDBWAKOJNQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC3CCC(C2)N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride

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